molecular formula C9H10N4O B13343457 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline

Cat. No.: B13343457
M. Wt: 190.20 g/mol
InChI Key: IRCMHBNSXOFPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that features a methoxy group and a triazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline structure. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, which is then coupled with a methoxy-substituted aniline .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine

Uniqueness

2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy group and the triazole ring provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-4-(triazol-2-yl)aniline

InChI

InChI=1S/C9H10N4O/c1-14-9-6-7(2-3-8(9)10)13-11-4-5-12-13/h2-6H,10H2,1H3

InChI Key

IRCMHBNSXOFPLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2N=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.